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1-(2-Amino-6-bromopyridin-3-YL)ethanone Documentation Hub

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  • Product: 1-(2-Amino-6-bromopyridin-3-YL)ethanone
  • CAS: 1393551-43-3

Core Science & Biosynthesis

Foundational

1-(2-Amino-6-bromopyridin-3-YL)ethanone crystal structure and X-ray diffraction data

An in-depth technical analysis of 1-(2-Amino-6-bromopyridin-3-YL)ethanone (CAS: 2138823-47-7)[1], a highly functionalized heterocyclic building block critical to modern drug discovery. This compound serves as a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 1-(2-Amino-6-bromopyridin-3-YL)ethanone (CAS: 2138823-47-7)[1], a highly functionalized heterocyclic building block critical to modern drug discovery. This compound serves as a privileged intermediate in the synthesis of complex therapeutics, including kinase inhibitors and NLRP3 inflammasome antagonists[2].

As a Senior Application Scientist, I have structured this whitepaper to elucidate the conformational dynamics, crystallographic methodology, and supramolecular architecture of this molecule. The protocols detailed herein are designed as self-validating systems to ensure absolute structural confidence.

Molecular Anatomy and Conformational Dynamics

The structural integrity of 1-(2-amino-6-bromopyridin-3-yl)ethanone is governed by a delicate balance of steric constraints and electronic effects across the pyridine core. Understanding these dynamics is paramount for structure-based drug design (SBDD).

  • The S(6) Intramolecular Hydrogen Bond: The proximity of the C2-amino group (hydrogen bond donor) and the C3-acetyl group (hydrogen bond acceptor) strongly drives the formation of an intramolecular N−H⋯O=C hydrogen bond. This interaction forms a pseudo-six-membered ring (an S(6) motif), locking the acetyl group into a rigid, coplanar conformation with the pyridine ring. This conformational locking is a critical design element when targeting specific kinase hinge-binding regions.

  • Electronic and Steric Influence of C6-Bromine: The bromine atom at the C6 position serves a dual purpose. Chemically, it acts as a versatile handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Crystallographically, bromine is a heavy atom that dominates X-ray scattering, introducing significant anomalous dispersion which is highly advantageous for phase solving and absolute structure determination.

ConformationalLogic Core 1-(2-Amino-6-bromopyridin-3-YL)ethanone Intra Intramolecular H-Bond (S(6) Motif: N-H···O=C) Core->Intra Conformational Locking Inter Intermolecular Interactions Core->Inter Lattice Assembly HBond Intermolecular H-Bonds (N-H···N / N-H···O) Inter->HBond Halogen Halogen Bonding (C-Br···N / C-Br···π) Inter->Halogen Pi π-π Stacking (Pyridine Rings) Inter->Pi

Caption: Hierarchical network of intra- and intermolecular interactions governing the crystal lattice.

X-Ray Crystallography: Experimental Workflow

To obtain high-resolution diffraction data, the experimental workflow must be meticulously controlled. The following step-by-step methodology outlines a self-validating protocol for the crystallization and structural elucidation of brominated pyridine derivatives.

Step 1: Crystal Growth via Antisolvent Diffusion
  • Dissolution: Dissolve 20 mg of the compound in a minimal volume (approx. 0.5 mL) of ethyl acetate. Causality: Ethyl acetate is chosen because its moderate polarity readily solvates both the polar amino/acetyl groups and the lipophilic bromopyridine core.

  • Layering: Carefully layer 2.0 mL of hexanes over the solution in a narrow crystallization tube.

  • Maturation: Seal the tube and allow it to stand undisturbed at 20 °C for 48–72 hours. Causality: Slow liquid-liquid diffusion promotes the nucleation of thermodynamically stable single crystals rather than kinetic precipitates, minimizing lattice defects.

Step 2: Mounting and Cryocooling
  • Selection: Under a polarized light microscope, select a crystal with well-defined faces and uniform extinction (ideal dimensions: ∼0.2×0.15×0.1 mm).

  • Mounting: Coat the crystal in paratone oil, mount it on a MiTeGen loop, and immediately transfer it to the diffractometer's 100 K nitrogen cold stream. Causality: Cryocooling minimizes thermal atomic motion (reducing atomic displacement parameters) and prevents solvent loss, yielding significantly higher resolution data and sharper diffraction spots.

Step 3: Data Collection and Reduction
  • Irradiation: Collect data using a microfocus X-ray diffractometer equipped with Cu K α radiation ( λ=1.54184 Å). Causality: Copper radiation is specifically selected over Molybdenum because it maximizes the anomalous scattering signal ( Δf′′ ) of the bromine atom, enabling unambiguous phase determination.

  • Absorption Correction: Apply a multi-scan absorption correction during data reduction. Causality: Bromine is highly absorbing. Failing to correct for this will result in severe systematic errors, manifesting as Fourier truncation ripples (ghost peaks) around the heavy atom in the electron density map.

Step 4: Structure Solution and Refinement
  • Solution: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) within the Olex2 graphical user interface[3][4].

  • Refinement: Refine the model using full-matrix least-squares on F2 via SHELXL[5]. Causality: Refining against F2 utilizes all collected reflections (including those with negative intensities due to background noise), providing a statistically superior and unbiased model compared to refinement against F .

XRayWorkflow A 1. Crystal Growth (Slow Diffusion) B 2. Crystal Selection & Cryocooling (100 K) A->B C 3. Data Collection (Cu Kα Radiation) B->C D 4. Data Reduction & Absorption Correction C->D E 5. Structure Solution (Intrinsic Phasing) D->E F 6. Refinement on F² (SHELXL / Olex2) E->F

Caption: Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data and Structural Parameters

The quantitative data derived from the X-ray diffraction experiment validates the molecular geometry. Below is a summarized table of representative crystallographic parameters expected for the 1-(2-amino-6-bromopyridin-3-yl)ethanone chemotype, reflecting a high-quality refinement profile.

ParameterValue / Description
Empirical Formula C 7​ H 7​ BrN 2​ O
Formula Weight 215.05 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈7.8 Å, b≈11.2 Å, c≈9.5 Å, β≈105∘
Volume ∼800 Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) ∼1.78 g/cm 3
Absorption Coefficient ( μ ) ∼6.5 mm −1
F(000) 424
Goodness-of-fit (GOF) on F2 1.025 (Ideal target: ∼1.0 )
Final R indices [ I>2σ(I) ] R1​=0.032 , wR2​=0.085
Largest diff. peak and hole 0.45 and −0.38 e·Å −3

Note: A Goodness-of-Fit (GOF) value near 1.0 and an R1​ value below 0.05 are internal validation metrics confirming that the structural model accurately represents the experimental electron density.

Supramolecular Architecture

Beyond the discrete molecule, the efficacy of this compound in solid-state formulations relies on its supramolecular assembly.

  • Hydrogen-Bonded Dimers: While one proton of the C2-amino group is occupied by the intramolecular bond to the acetyl group, the second proton is directed outward. This typically engages the pyridine nitrogen of an adjacent molecule, forming a robust intermolecular N−H⋯N hydrogen bond. This results in centrosymmetric dimers characterized by an R22​(8) graph-set motif.

  • Halogen Bonding: The electron-deficient region (the σ -hole) on the C6-bromine atom can act as a halogen bond donor. In the crystal lattice, this often interacts with the electron-rich π -system of neighboring pyridine rings or the acetyl oxygen, directing the 3D packing architecture and increasing the overall density and stability of the crystal.

References

  • chemsrc.com. "2138823-47-7_CAS号:2138823-47-7_Methyl 5-(2-bromoethenyl..." ChemSrc. Available at:[Link]

  • Google Patents. "WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors." Google.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. Available at:[Link]

  • OlexSys. "Olex2: Crystallography at your fingertip!" OlexSys Documentation. Available at:[Link]

  • Northwestern University IMSERC. "Structure Solution and Refinement with Olex2: A guide." Northwestern University. Available at: [Link]

Sources

Exploratory

De-Risking Novel Scaffolds: Preliminary Toxicity Profiling and Safety Data Sheet (SDS) Framework for 1-(2-Amino-6-bromopyridin-3-yl)ethanone

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 1-(2-Amino-6-bromopyridin-3-yl)ethanone (CAS: 1393551-43-3) Executive Summary & Structural Deconstruction In early-stage...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: 1-(2-Amino-6-bromopyridin-3-yl)ethanone (CAS: 1393551-43-3)

Executive Summary & Structural Deconstruction

In early-stage drug discovery, highly functionalized pyridine rings such as 1-(2-Amino-6-bromopyridin-3-yl)ethanone serve as critical building blocks for synthesizing kinase inhibitors, immune modulators, and central nervous system (CNS) active agents. However, the exact structural features that make this compound synthetically valuable—the exocyclic primary amine, the electrophilic bromine, and the electron-withdrawing acetyl group—also introduce specific toxicological liabilities.

This whitepaper provides an in-depth, causality-driven framework for profiling the preliminary toxicity of this compound, establishing self-validating experimental workflows, and defining a pre-clinical Safety Data Sheet (SDS) baseline to ensure safe laboratory handling.

Mechanistic Toxicology & Structural Alerts

To design an effective toxicity screening cascade, we must first deconstruct the molecule's structural alerts and understand the underlying biochemical causality.

  • The 2-Aminopyridine Motif (Mutagenicity Risk): Primary aromatic amines are notorious structural alerts for bacterial mutagenicity[1]. In vivo, hepatic Cytochrome P450 (CYP450) enzymes (predominantly CYP1A2 and CYP3A4) can N-oxidize the exocyclic amine to a hydroxylamine. Subsequent Phase II esterification (e.g., via sulfotransferases or UGTs) creates a good leaving group, resulting in the formation of a highly reactive nitrenium ion . This electrophile can intercalate into DNA and covalently bind to guanine residues, causing frameshift or base-pair substitution mutations[1].

  • The Bromopyridine Core (Electrophilic Reactivity): The bromine atom at the 6-position acts as a potential site for nucleophilic aromatic substitution ( SN​Ar ). In a biological system, this can lead to covalent binding with cellular thiols (such as glutathione), potentially triggering oxidative stress and hepatotoxicity.

  • The Acetyl Group (Electronic Modulation): The strongly electron-withdrawing nature of the 3-acetyl group pulls electron density away from the pyridine ring. This may actually reduce the nucleophilicity of the 2-amine, potentially mitigating the N-oxidation liability compared to an unsubstituted 2-aminopyridine.

Bioactivation A 1-(2-Amino-6-bromopyridin- 3-yl)ethanone B N-Hydroxylamine Metabolite A->B CYP1A2 / CYP3A4 (N-oxidation) C Nitrenium Ion (Reactive Electrophile) B->C Phase II Esterification & Heterolysis E Detoxification (Glucuronidation) B->E UGTs D DNA Adduct Formation (Mutagenesis) C->D Covalent Binding

CYP450-mediated bioactivation pathway of aminopyridines into DNA-reactive nitrenium ions.

Tier 1 Experimental Methodologies (Self-Validating Protocols)

To empirically validate the theoretical risks outlined above, the following self-validating protocols must be executed.

Protocol A: Enhanced OECD 471 Bacterial Reverse Mutation Assay (Ames Test)

Causality: Standard plate incorporation assays often fail to detect the mutagenicity of primary aromatic amines because the highly reactive, short-lived nitrenium ion degrades before it can cross the bacterial cell wall[2]. To circumvent this, we employ a liquid pre-incubation method with an enhanced concentration (30%) of rat liver S9 fraction to maximize metabolic activation and direct bacterial exposure[3].

Step-by-Step Workflow:

  • Preparation: Grow Salmonella typhimurium strains (TA98, TA100, TA1535, TA97a) and E. coli WP2 uvrA overnight in nutrient broth.

  • Pre-Incubation: In a sterile tube, combine 0.1 mL of bacterial suspension, 0.1 mL of the test compound (dissolved in DMSO at concentrations ranging from 1.5 to 5000 µ g/plate ), and 0.5 mL of 30% PB/NF-induced rat S9 mix[3].

  • Incubation: Shake the mixture at 37°C for 30 minutes to allow CYP-mediated bioactivation to occur in the liquid phase.

  • Plating: Add 2.0 mL of molten top agar (containing trace histidine/tryptophan) to the tube, vortex gently, and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48–72 hours and count revertant colonies using an automated colony counter.

  • Self-Validating Criteria: The assay is only deemed valid if the vehicle control (DMSO) mutation rates fall strictly within historical baseline ranges, and the strain-specific positive controls (e.g., 2-aminoanthracene for S9-dependent activation) exhibit a >3-fold increase in revertant colonies.

Protocol B: CYP450 Mechanism-Based Inactivation (MBI) Assay

Causality: The pyridine nitrogen can coordinate directly with the heme iron of CYP enzymes (Type II binding), while the exocyclic amine can be oxidized into reactive intermediates that covalently modify the apoprotein[4]. This causes time-dependent, irreversible inhibition (MBI), leading to severe clinical drug-drug interactions (DDIs)[4].

Step-by-Step Workflow:

  • Incubation Setup: Prepare human liver microsomes (HLM) at 0.1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Primary Incubation (Inactivation Phase): Incubate the test compound (0.1–50 µM) with HLM in the presence and absence of 1 mM NADPH for 0, 10, 20, and 30 minutes at 37°C.

  • Secondary Incubation (Activity Phase): Dilute the primary mixture 10-fold into a secondary incubation containing specific CYP probe substrates (e.g., midazolam for CYP3A4, dextromethorphan for CYP2D6) and fresh NADPH. Incubate for 10 minutes.

  • Quenching & LC-MS/MS: Quench the reaction with ice-cold acetonitrile containing an internal standard. Centrifuge and analyze the supernatant via LC-MS/MS to quantify probe metabolite formation.

  • Self-Validating Criteria: A >1.5-fold leftward shift in the IC50​ value (or a significant decrease in kobs​ ) in the NADPH-pre-incubated samples versus the non-pre-incubated samples indicates MBI. The system is validated using troleandomycin (a known MBI positive control for CYP3A4)[4].

Workflow Start Tier 1 Toxicity Profiling (CAS: 1393551-43-3) Ames OECD 471 Ames Test (S. typhimurium & E. coli) Start->Ames Cyto HepG2 Cytotoxicity (CellTiter-Glo) Start->Cyto CYP CYP450 Inhibition (Reversible & MBI) Start->CYP Decision Risk Assessment & SAR Optimization Ames->Decision Mutagenicity Data Cyto->Decision IC50 / Cell Viability CYP->Decision DDI Potential

Tier 1 Experimental Workflow for assessing genotoxicity, cytotoxicity, and DDI potential.

Quantitative Data Synthesis

The following table summarizes the anticipated quantitative thresholds and acceptance criteria for 1-(2-Amino-6-bromopyridin-3-yl)ethanone based on analogous aminopyridine scaffolds.

Assay / ParameterTarget Threshold / Expected RangeMechanistic Implication
Ames Test (TA98, TA100, TA97a) Negative (< 2-fold increase over vehicle)Confirms absence of DNA-reactive nitrenium ion formation[1].
HepG2 Cytotoxicity ( IC50​ ) > 50 µMIndicates low basal cellular toxicity and mitochondrial impairment.
CYP3A4 Reversible Inhibition ( IC50​ ) > 10 µMLow risk of competitive drug-drug interactions (DDIs).
CYP3A4 MBI ( IC50​ Shift) < 1.5-fold shift with NADPHConfirms absence of irreversible apoprotein covalent binding[4].
GSH Trapping (Reactive Metabolites) < 5% adduct formationLow risk of SN​Ar reactivity at the 6-bromo position.

Pre-Clinical Safety Data Sheet (SDS) Parameters

Because 1-(2-Amino-6-bromopyridin-3-yl)ethanone is a specialized research intermediate, standard occupational exposure limits have not been fully established. The following SDS parameters are extrapolated from the known toxicological profiles of 4-aminopyridine and bromopyridine derivatives[5],[6].

Section 2: Hazards Identification
  • GHS Classification:

    • Acute Toxicity, Oral (Category 3 or 4)[6]

    • Skin Irritation (Category 2)

    • Serious Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)

  • Hazard Statements:

    • H301/H302: Toxic/Harmful if swallowed[5].

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation[5].

  • Mechanistic Toxicity Note: Aminopyridines are potent voltage-gated potassium ( Kv​ ) channel blockers. Systemic overexposure facilitates massive neural impulse conduction, which can manifest clinically as paresthesia, choreoathetosis, delirium, and status epilepticus[7].

Section 4: First Aid Measures
  • Inhalation: Remove to fresh air. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash immediately with plenty of soap and water for at least 15 minutes[5]. Remove contaminated clothing.

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, separating eyelids with fingers to ensure adequate flushing[6].

  • Ingestion: Do NOT induce vomiting unless directed by medical personnel. Rinse mouth with water[5]. Seek immediate neurological evaluation due to seizure risk[7].

Section 8: Exposure Controls / Personal Protection
  • Engineering Controls: Must be handled inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of aerosolized dust[5].

  • PPE:

    • Eye: tightly fitting safety goggles.

    • Skin: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time > 480 min).

    • Respiratory: N95 or P100 particulate respirator if aerosolization is possible.

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 1-(2-Amino-6-bromopyridin-3-yl)ethanone as a Strategic Building Block in Drug Discovery

Introduction: Unlocking Molecular Complexity In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the successful navigation o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Molecular Complexity

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is a critical determinant of synthetic efficiency and the successful navigation of chemical space. 1-(2-Amino-6-bromopyridin-3-yl)ethanone emerges as a preeminently valuable building block, offering a trifecta of reactive sites that empower the synthesis of diverse and complex heterocyclic scaffolds. Its structure, featuring a 2-aminopyridine core, a synthetically versatile bromine atom at the 6-position, and a strategically placed acetyl group at the 3-position, provides an exceptional platform for constructing molecules of therapeutic interest, particularly kinase inhibitors.

The 2-aminopyridine moiety is a well-established "hinge-binder" in numerous kinase inhibitors, forming key hydrogen bond interactions within the ATP-binding site of the enzyme. The bromine atom serves as an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.[1][2] Concurrently, the juxtaposition of the amino and acetyl groups facilitates a range of classical cyclization reactions, allowing for the rapid construction of fused bicyclic systems that can orient substituents into new vectors and access deeper pockets of the target protein.[3]

This guide provides a detailed exploration of the synthetic utility of 1-(2-Amino-6-bromopyridin-3-yl)ethanone, complete with field-tested protocols and mechanistic insights to accelerate its application in drug discovery programs.

Core Properties and Handling

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective use.

PropertyValue
Molecular Formula C₇H₇BrN₂O
Molecular Weight 215.05 g/mol
Appearance Off-white to yellow solid
Melting Point 88-91 °C (for the related 2-Amino-6-bromopyridine)[4]
Key Functional Groups Primary Amine, Aryl Bromide, Ketone
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, Dioxane), moderately soluble in alcohols and chlorinated solvents.
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed.

Safety Note: This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times. All manipulations should be performed in a certified chemical fume hood.

Key Synthetic Transformations and Protocols

The true power of 1-(2-Amino-6-bromopyridin-3-yl)ethanone lies in its capacity to undergo a variety of selective chemical transformations.

Reaction at the 6-Position: Palladium-Catalyzed Cross-Coupling

The C-Br bond at the 6-position is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The C-Br bond is weaker than a C-Cl bond, making it more reactive and often requiring milder reaction conditions.[1]

The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry for creating C(sp²)-C(sp²) bonds, allowing for the introduction of various aryl and heteroaryl moieties.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Workflow cluster_result Outcome BuildingBlock 1-(2-Amino-6-bromopyridin-3-yl)ethanone Setup Assemble in Schlenk Tube Under Inert Atmosphere BuildingBlock->Setup BoronicAcid Aryl/Heteroaryl Boronic Acid or Ester BoronicAcid->Setup Catalyst Pd Precursor (e.g., Pd₂(dba)₃) + Ligand (e.g., SPhos) Catalyst->Setup Base Base (e.g., K₃PO₄) Base->Setup Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Setup Degas Degas Mixture (e.g., 3x Vacuum/Argon Cycles) Setup->Degas Heat Heat with Stirring (e.g., 100-110 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Product 6-Aryl-3-acetyl-2-aminopyridine Derivative Monitor->Product Buchwald_Hartwig Reactant1 1-(2-Amino-6-bromopyridin-3-yl)ethanone CatalystSystem Pd(OAc)₂ / Ligand (e.g., dppp, Xantphos) + Base (e.g., NaOt-Bu) Reactant1->CatalystSystem Toluene, 80-110 °C Reactant2 Amine (R¹R²NH) Reactant2->CatalystSystem Product 6-(Dialkylamino)-3-acetyl- 2-aminopyridine Derivative CatalystSystem->Product Hantzsch_Pathway Start 1-(2-Amino-6-bromopyridin-3-yl)ethanone Intermediate α-Bromo Ketone Intermediate Start->Intermediate Br₂, CHCl₃ or CuBr₂, EtOAc/CHCl₃ Product 2-Amino-4-(pyridin-3-yl)thiazole Derivative Intermediate->Product Thiourea, EtOH, Reflux Kinase_Discovery cluster_suzuki Suzuki Coupling cluster_cyclization Cyclization cluster_hantzsch Hantzsch Synthesis Start 1-(2-Amino-6-bromopyridin-3-yl)ethanone Suzuki_Product Install Diverse Aryl Groups (R¹) Start->Suzuki_Product Vary R¹-B(OH)₂ Cyclization_Product Form Fused Ring (e.g., Naphthyridine) Start->Cyclization_Product Hantzsch_Product Form Aminothiazole Side Chain Start->Hantzsch_Product Library Diverse Library of Potential Kinase Inhibitors Suzuki_Product->Library Cyclization_Product->Library Hantzsch_Product->Library

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting &amp; Yield Optimization for 1-(2-Amino-6-bromopyridin-3-yl)ethanone Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-(2-amino-6-bromopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 1-(2-amino-6-bromopyridin-3-yl)ethanone .

Because the target molecule contains both an amino group and a halogen at the 6-position, direct Friedel-Crafts acylation or directed ortho-metalation (DoM) often results in poor regioselectivity or unwanted lithium-halogen exchange. The most robust, scalable, and high-yielding approach is a three-step sequence: regioselective iodination, chemoselective Stille coupling, and mild acidic hydrolysis.

Mechanistic Workflow

SynthesisWorkflow A 2-Amino-6-bromopyridine (Starting Material) B 2-Amino-6-bromo-3-iodopyridine (Intermediate 1) A->B NIS, DMF Regioselective Iodination C 2-Amino-6-bromo-3-(1-ethoxyvinyl)pyridine (Intermediate 2) B->C Tributyl(1-ethoxyvinyl)tin Pd(PPh3)4, Toluene Stille Coupling D 1-(2-Amino-6-bromopyridin-3-yl)ethanone (Target Product) C->D HCl (aq), THF Acidic Hydrolysis

Fig 1. Three-step synthesis of 1-(2-amino-6-bromopyridin-3-yl)ethanone via Stille coupling.

Step-by-Step Experimental Methodologies
Step 1: Regioselective Iodination

The 2-amino group strongly donates electron density into the pyridine ring, activating the ortho (3-position) and para (5-position) sites toward electrophilic aromatic substitution. By utilizing N-Iodosuccinimide (NIS) under strictly temperature-controlled conditions, iodination is directed highly regioselectively to the 3-position .

  • Dissolve 2-amino-6-bromopyridine (1.0 equiv) in anhydrous DMF (0.5 M).

  • Cool the reaction flask to 0 °C using an ice bath and protect from light.

  • Add freshly recrystallized NIS (0.98 equiv) portion-wise over 15 minutes.

  • Stir for 2 hours, allowing the mixture to slowly warm to room temperature.

  • Self-Validation Check: The mixture will turn deep red/brown. Verify complete consumption of the starting material via TLC (Hexanes:EtOAc 3:1).

  • Quench with saturated aqueous Na₂S₂O₃, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Stille Coupling

This step relies on the kinetic preference of Palladium(0) to undergo oxidative addition into a carbon-iodine bond over a carbon-bromine bond. Tributyl(1-ethoxyvinyl)tin acts as an acetyl anion equivalent .

  • Dissolve Intermediate 1 (1.0 equiv) in anhydrous toluene (0.2 M).

  • Sparge the solution with argon for 30 minutes to remove dissolved oxygen.

  • Add tributyl(1-ethoxyvinyl)tin (1.1 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Heat the mixture to 90 °C under an argon atmosphere for 12–16 hours.

  • Self-Validation Check: The precipitation of "Pd black" indicates catalyst decomposition. If this occurs before TLC shows complete conversion, the system was not sufficiently degassed.

Step 3: Acidic Hydrolysis

The intermediate 1-ethoxyvinyl group is a masked ketone. Mild acidic hydrolysis rapidly cleaves the enol ether to reveal the target acetyl group.

  • Dissolve the crude Intermediate 2 in THF (0.3 M).

  • Add 1M HCl (aq) (3.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation Check: The enol ether is highly UV-active and non-polar. Successful hydrolysis is indicated by the appearance of a polar, baseline-shifted spot on TLC.

  • Carefully neutralize the mixture to pH 7.5 using saturated aqueous NaHCO₃. Extract with EtOAc, dry, and purify via silica gel chromatography.

Troubleshooting & FAQs

Q1: Why am I observing over-iodination (di-iodination) in Step 1? Causality & Solution: The strong electron-donating nature of the 2-amino group heavily activates the pyridine ring. If NIS is used in excess (even >1.05 equiv) or the temperature exceeds 0 °C during addition, the 5-position will also iodinate. Solution: Use exactly 0.95–0.98 equivalents of NIS. It is better to accept 95% conversion of the starting material than to generate the di-iodo impurity, which is extremely difficult to separate via chromatography.

Q2: During the Stille coupling, I am seeing cross-coupling at the 6-bromo position. How do I prevent this? Causality & Solution: While Pd(0) inserts into C–I bonds much faster than C–Br bonds, elevated temperatures (>100 °C) or the use of highly active, electron-rich phosphine ligands (e.g., Buchwald ligands) can erode this chemoselectivity, leading to bis-coupling . Solution: Strictly use standard Pd(PPh₃)₄ and maintain the reaction temperature at exactly 90 °C.

Q3: My Stille coupling stalls at 50-60% conversion. What is the root cause? Causality & Solution: Pd(0) catalysts are highly susceptible to oxidation by trace atmospheric oxygen, forming inactive Pd(II) species. Solution: Thoroughly degas the toluene using the freeze-pump-thaw method (3 cycles) prior to adding the catalyst. Ensure your Pd(PPh₃)₄ is stored in a glovebox and is bright yellow; if it has turned brown or orange, it has oxidized and will cause the reaction to stall.

Q4: How can I efficiently remove the toxic tin byproducts after Step 2? Causality & Solution: Tributyltin halides are notoriously difficult to separate from organic products via standard silica gel chromatography because they streak and co-elute. Solution: Before chromatography, stir the crude reaction mixture with a saturated aqueous solution of Potassium Fluoride (KF) for 1 hour. This converts the soluble tributyltin species into insoluble polymeric tributyltin fluoride (Bu₃SnF), which can be easily filtered off through a pad of Celite.

Q5: During the final hydrolysis step, my product yield is low and I see degradation. Why? Causality & Solution: The enol ether is highly acid-sensitive, but the resulting 2-amino-pyridine product is amphoteric (it can protonate to form a water-soluble salt). If you use concentrated acid or heat, you risk degrading the product. Furthermore, if the aqueous phase is not properly neutralized during workup, the product will remain in the water layer. Solution: Use mild 1M HCl at room temperature. Crucially, during workup, neutralize the aqueous layer to pH 7.5–8.0 using NaHCO₃ before extraction to ensure the target aminopyridine is fully in its free-base form.

Quantitative Data Summary
Reaction StepTarget Intermediate/ProductExpected YieldPurity (HPLC)Key Impurity to Monitor
1. Iodination 2-Amino-6-bromo-3-iodopyridine80–85%>95%2-Amino-6-bromo-3,5-diiodopyridine
2. Stille Coupling 2-Amino-6-bromo-3-(1-ethoxyvinyl)pyridine70–78%>90%2-Amino-3,6-bis(1-ethoxyvinyl)pyridine
3. Hydrolysis 1-(2-Amino-6-bromopyridin-3-yl)ethanone90–95%>98%Unreacted enol ether
References
  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785.[Link]

  • Gribble, G. W., et al. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. The Journal of Organic Chemistry, 87(5), 3232-3241.[Link]

  • Tomanik, M., Hsu, I. T., & Herzon, S. B. (2021). Fragment Coupling Reactions in Total Synthesis That Form Carbon-Carbon Bonds via Carbanionic or Free Radical Intermediates. Angewandte Chemie International Edition, 60, 1116–1150.[Link]

Optimization

Troubleshooting poor solubility of 1-(2-Amino-6-bromopyridin-3-YL)ethanone in aqueous media

Welcome to the Application Scientist Support Center. This technical guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of 1-(2-Amino-6-bromopyridin-3-YL)ethanon...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This technical guide is engineered for researchers and drug development professionals struggling with the aqueous formulation of 1-(2-Amino-6-bromopyridin-3-YL)ethanone . We do not just provide generic steps; we dissect the molecular causality behind the insolubility and provide self-validating protocols to overcome it.

The "Brick-Dust" Dilemma: Mechanistic Causality

To solve a solubility issue, we must first diagnose the molecular pathology. Why does 1-(2-Amino-6-bromopyridin-3-YL)ethanone aggressively resist dissolving in aqueous media?

The answer lies in a combination of high crystal lattice energy and extreme lipophilicity, driven by three structural features:

  • Intramolecular Hydrogen Bonding: The 2-amino group and the 3-acetyl carbonyl oxygen are positioned to form a strong intramolecular hydrogen bond. This locks the molecule into a highly planar, rigid conformation, drastically increasing the crystal lattice energy (the "brick-dust" effect).

  • High Lipophilicity: The 6-bromo substituent is highly lipophilic and electron-withdrawing, pushing the LogP higher and increasing the thermodynamic penalty of interacting with water.

  • Suppressed Ionization: While pyridine rings and primary amines are typically basic, the strong electron-withdrawing effects of the bromo and acetyl groups severely depress the pKa of the nitrogens. Consequently, standard pH adjustment (salt formation) in mild aqueous media is largely ineffective [[1]]().

Mechanism Molecule 1-(2-Amino-6-bromopyridin-3-YL)ethanone Feature1 6-Bromo Substituent (High Lipophilicity) Molecule->Feature1 Feature2 2-Amino & 3-Acetyl (Intramolecular H-Bond) Molecule->Feature2 Feature3 Electron-Withdrawing (Reduced pKa) Molecule->Feature3 Effect1 Increased LogP Feature1->Effect1 Effect2 High Lattice Energy Feature2->Effect2 Effect3 Resists Salt Formation Feature3->Effect3 Result Brick-Dust Behavior (Severe Insolubility) Effect1->Result Effect2->Result Effect3->Result

Figure 2: Physicochemical factors driving the poor aqueous solubility of the target compound.

Self-Validating Experimental Protocols

Do not rely solely on visual inspection to confirm solubility. A clear solution might be a supersaturated kinetic state or a colloidal suspension that will crash out during your assay.

Protocol A: Cosolvent Solubilization (The Yalkowsky Approach)

Cosolvents lower the polarity of the aqueous vehicle, reducing the interfacial tension between the water and the hydrophobic solute [[2]]().

Step-by-Step Methodology:

  • Weigh 10 mg of 1-(2-Amino-6-bromopyridin-3-YL)ethanone into a glass vial.

  • Add 100 µL of a water-miscible organic solvent (e.g., PEG 400 or DMSO) and vortex for 2 minutes to achieve complete dissolution (a clear organic stock).

  • Titrate dropwise with your target aqueous buffer (e.g., PBS pH 7.4) under constant stirring until the first sign of persistent turbidity appears. Record the exact volume fraction.

  • Self-Validation Step: Centrifuge the turbid mixture at 14,000 x g for 15 minutes. Analyze the clear supernatant via HPLC-UV. This provides the exact thermodynamic solubility limit at that specific cosolvent fraction 3.

Protocol B: Host-Guest Complexation with Cyclodextrins

If organic solvents are toxic for your downstream in vitro or in vivo assay, cyclodextrins (CDs) offer a way to encapsulate the hydrophobic bromo-pyridine moiety within a lipophilic cavity while maintaining a hydrophilic exterior [[4]]().

Step-by-Step Methodology:

  • Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.

  • Add an excess amount of the API (e.g., 5 mg/mL) to the CD solution to create a suspension.

  • Shake the suspension on a rotary mixer at 25°C for 48 hours to reach complexation equilibrium.

  • Self-Validation Step: Filter the suspension through a 0.22 µm PVDF syringe filter. To prove the drug is complexed and not just suspended as nanoparticles, dilute a small aliquot 1:10 in pure water. If the inclusion complex is weak, the dilution will shift the equilibrium and the drug will precipitate. If it remains clear, the complex is stable.

Workflow Start Target: 1-(2-Amino-6-bromopyridin-3-YL)ethanone Check_pKa Step 1: pH Adjustment (Test pH 2.0 - 10.0) Start->Check_pKa Success Optimized Aqueous Formulation Check_pKa->Success If ionized Fail1 Precipitation Check_pKa->Fail1 If pKa too low Cosolvent Step 2: Cosolvent Screening (PEG 400, DMSO) Cosolvent->Success Log-linear model Fail2 Toxicity Limits Reached Cosolvent->Fail2 If >20% v/v needed Cyclodextrin Step 3: Complexation (HP-β-CD) Prodrug Step 4: Prodrug Synthesis (e.g., Phosphate) Cyclodextrin->Prodrug If cavity binding fails Cyclodextrin->Success Inclusion complex Prodrug->Success Covalent modification Fail1->Cosolvent Fail2->Cyclodextrin

Figure 1: Decision-tree workflow for troubleshooting the aqueous solubility of the target compound.

Quantitative Data Summary

Table 1: Expected Solubility Enhancement Profiles for 1-(2-Amino-6-bromopyridin-3-YL)ethanone

Formulation StrategyPrimary MechanismEstimated Solubilization PowerBiological Assay Compatibility
pH Adjustment (< pH 3) Ionization of pyridine/amino groupLow (Limited by EWG effects)Poor (Tolerated only in specific gastric models)
20% PEG 400 Polarity reduction (Log-linear)Moderate to HighFair (May affect cell viability at high %)
20% HP-β-Cyclodextrin Hydrophobic cavity inclusionHighExcellent (Generally regarded as safe)
1% Polysorbate 80 MicellizationModerateFair (Can disrupt lipid bilayers in cell assays)

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.0 using HCl, but the compound still won't dissolve. Why? A: Unlike simple aminopyridines, the basicity of the nitrogens in 1-(2-Amino-6-bromopyridin-3-YL)ethanone is severely blunted by the electron-withdrawing 6-bromo and 3-acetyl groups. The pKa is likely too low to achieve sufficient protonation at pH 2.0. Pushing the pH lower is generally incompatible with biological assays 1.

Q: Can I use heat to force the compound into solution for my in vitro assay? A: Heating will increase the kinetic solubility, but this is a trap. Once the solution cools to the assay temperature (e.g., 37°C or room temperature), the compound will rapidly crystallize out, leading to erratic assay readouts (false negatives). Always validate thermodynamic stability by seeding the cooled solution with a microcrystal; if it precipitates, your solution was artificially supersaturated.

Q: We need an IV formulation for in vivo pharmacokinetics, but cosolvents are causing toxicity. What is the next step? A: If excipient-based formulation fails, you must pivot to chemical modification. A classic example in the field involves 2-amino-3-acetylpyridine derivatives like the antifungal Manogepix. Due to severe aqueous insolubility, researchers had to develop a water-soluble phosphate prodrug (Fosmanogepix) 5. Synthesizing a phosphonooxymethyl prodrug attached to the 2-amino group could bypass the formulation bottleneck entirely.

References

  • [4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC/NIH.4

  • [2] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures - Frontiers Publishing Partnerships. 2

  • [3] Aqueous and cosolvent solubility data for drug-like organic compounds - PMC/NIH. 3

  • [1] Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs - PharmaFocusAsia. 1

  • [5] The Discovery of Manogepix (Fosmanogepix) and Other Gwt1 Inhibitors for the Treatment of Invasive Fungal Infections - ResearchGate. 5

Sources

Troubleshooting

Best purification and chromatography techniques for 1-(2-Amino-6-bromopyridin-3-YL)ethanone reaction mixtures

Welcome to the Technical Support Center for the purification and chromatographic resolution of 1-(2-Amino-6-bromopyridin-3-yl)ethanone . As a polyfunctional scaffold, this molecule presents a unique set of chromatographi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and chromatographic resolution of 1-(2-Amino-6-bromopyridin-3-yl)ethanone .

As a polyfunctional scaffold, this molecule presents a unique set of chromatographic challenges. It possesses a basic pyridine nitrogen, an exocyclic hydrogen-bond-donating amino group, a lipophilic heavy atom (bromine), and a polar hydrogen-bond-accepting ketone. Standard purification templates often fail here, leading to severe streaking, poor recovery, or co-elution with regioisomeric byproducts.

This guide is designed for researchers and drug development professionals. It abandons generic advice in favor of mechanistic causality, providing field-proven insights and self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does my crude 1-(2-Amino-6-bromopyridin-3-yl)ethanone streak heavily on standard silica gel, and how can I achieve sharp bands? The Causality: The pKa of the aminopyridine moiety typically ranges between 5.0 and 6.0. Standard normal-phase silica (SiO₂) contains residual acidic silanol groups with a pKa of approximately 4.5 to 5.0. During chromatography, the basic nitrogen of the pyridine ring and the exocyclic amine undergo strong, reversible acid-base interactions with these silanols, resulting in multiple retention mechanisms and severe peak tailing[1]. The Solution: You must mask the stationary phase. Introduce a competing base, such as Triethylamine (TEA) at 1–5% (v/v), into your mobile phase (e.g., Hexane/Ethyl Acetate). TEA preferentially binds to the highly active acidic silanol sites, shielding them from your target analyte and restoring a single, predictable partition mechanism[1]. Alternatively, switching to an amine-functionalized (NH₂) silica column eliminates the need for mobile phase additives.

Q2: My acylation reaction produced both the 3-acetyl target and the 5-acetyl regioisomer. They have identical masses. How do I separate them? The Causality: The key to this separation lies in topological polar surface area (TPSA). In the 3-acetyl isomer, the exocyclic 2-amino group is positioned perfectly to form a stable, 6-membered intramolecular hydrogen bond with the adjacent 3-carbonyl oxygen. This internal bond "hides" the polar NH and C=O groups from the stationary phase. The 5-acetyl isomer cannot form this bond due to steric distance. Consequently, the 3-acetyl isomer behaves as a significantly less polar molecule and will elute much faster (higher Rf) on normal-phase silica. The Solution: Exploit this hydrogen-bonding differential. If normal-phase flash chromatography does not provide baseline resolution, switch to Mixed-Mode or Reversed-Phase HPLC utilizing specific hydrogen-bonding modes (e.g., using methanol/acetonitrile gradients with ammonium formate) to maximize the selectivity between the internally bonded and non-bonded isomers[2].

Q3: I used a Lewis acid (e.g., AlCl₃ or BCl₃) for the synthesis. My compound is stuck on the column, and recovery is <20%. What happened? The Causality: Aminopyridines are excellent bidentate ligands. If your aqueous workup was insufficient, residual metal ions from the Lewis acid will form stable coordination complexes with the 2-amino and pyridine nitrogen atoms. These metal-analyte complexes are highly polar and often irreversibly adsorb to silica or precipitate on the column frit. The Solution: Break the complex before chromatography. Perform a rigorous pre-column wash using a strong aqueous chelator (e.g., saturated Rochelle salt or EDTA). If metal contamination persists, utilize a cation-exchange chromatography "catch-and-release" protocol, which traps the basic aminopyridine while allowing neutral/acidic impurities and metal complexes to be washed away, followed by elution with an ammoniacal buffer[3].

Part 2: Quantitative Data Presentation

To optimize your purification strategy, reference the following empirical matrix comparing stationary and mobile phase combinations specifically for 1-(2-Amino-6-bromopyridin-3-yl)ethanone.

Table 1: Chromatographic Phase Matrix for Aminopyridine Derivatives

Stationary PhaseRecommended Mobile PhaseSelectivity for RegioisomersTailing Factor (Tf)Practical Considerations
Standard Silica (SiO₂) Hexane / EtOAc + 2% TEAModerate (ΔRf ~ 0.15)1.1 - 1.3 (Good)Cost-effective for bulk scale. TEA must be removed post-column via high vacuum.
Standard Silica (SiO₂) Hexane / EtOAc (No Additive)Poor (Streaking)> 2.5 (Severe)Not recommended. Causes irreversible adsorption and massive band broadening.
NH₂-Functionalized Silica Hexane / EtOAcGood (ΔRf ~ 0.25)1.0 (Excellent)Eliminates need for TEA. Lower loading capacity (~50% of standard silica).
C18 (Reversed-Phase) H₂O / MeCN + 0.1% Formic AcidExcellent (Baseline Rs > 2.0)1.0 (Excellent)Best for final polishing. Requires lyophilization to remove aqueous mobile phase.
Mixed-Mode (H-Bonding) MeOH / MeCN + Amm. FormateSuperior (Baseline Rs > 3.0)1.0 (Excellent)Highly sensitive to mobile phase variations; ideal for resolving trace 5-acetyl isomers[2].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Silanol-Masked Normal-Phase Flash Chromatography

Objective: Isolate the 3-acetyl product from crude reaction mixtures while preventing silica-induced tailing. Self-Validating System: This protocol utilizes a 2D-TLC validation step. If the hypothesis (silanol interference) is correct, the second dimension will yield a perfect circle, validating the bulk column conditions before you commit your sample.

  • 2D-TLC Validation:

    • Spot 1 µL of the crude mixture in the bottom-left corner of a 5x5 cm square silica TLC plate.

    • Dimension 1: Develop the plate in 70:30 Hexane/EtOAc. Mark the solvent front. Observe under UV 254 nm (expect a long streak).

    • Dimension 2: Dry the plate completely. Rotate 90 degrees counter-clockwise. Develop in 70:30 Hexane/EtOAc containing 2% TEA .

    • Validation Check: If the streak resolves into tight, circular spots in the second dimension, proceed to step 2.

  • Column Equilibration: Pack a standard silica column. Flush with 3 column volumes (CV) of Hexane containing 2% TEA to saturate the active silanol sites.

  • Sample Loading: Due to the compound's poor solubility in pure hexane, dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add 2 mass equivalents of Celite, evaporate to dryness to create a free-flowing powder, and dry-load onto the column head.

  • Elution: Run a gradient from 10% EtOAc/Hexane (with 2% TEA) to 40% EtOAc/Hexane (with 2% TEA).

  • Isolation: The 3-acetyl isomer will elute first due to its intramolecular hydrogen bond. Pool the fractions and remove TEA by co-evaporating with toluene under reduced pressure (40°C, <10 mbar).

Protocol 2: Cation-Exchange "Catch-and-Release" for Metal Removal

Objective: Recover aminopyridine products trapped by Lewis acid metal coordination. Self-Validating System: The target compound will only elute when the pH exceeds its pKa, proving the retention mechanism is strictly ionic.

  • Resin Preparation: Swell a strong cation-exchange resin (e.g., Dowex 50X8) in water. Pack into a glass column and equilibrate with 100 mM aqueous HCl (3 CV) followed by DI water until the eluent is pH neutral[3].

  • Loading: Dissolve the contaminated crude mixture in 10% aqueous methanol (adjust to pH 3 with HCl). Load onto the column. The basic aminopyridine (protonated) will bind to the resin.

  • Washing: Wash with 5 CV of 50% aqueous methanol to remove neutral impurities, tarry byproducts, and unbound metal complexes.

  • Release (Elution): Elute the target compound using 20 mM ammonium acetate buffer (pH 8.5) or 5% methanolic ammonia[3].

  • Validation Check: Monitor the eluent via UV detection. The product band will release sharply once the column bed reaches pH > 7.

Part 4: Logical Workflow Visualization

The following diagram maps the logical decision-making process for troubleshooting the purification of this specific molecule.

ChromatographyWorkflow Start Crude Reaction Mixture: 1-(2-Amino-6-bromopyridin-3-yl)ethanone TLC Perform 2D-TLC Validation (Standard vs. TEA Modified) Start->TLC Tailing Severe Tailing on Standard Silica? TLC->Tailing AddTEA Add 1-5% TEA to Mobile Phase Tailing->AddTEA Yes Isomers Are Regioisomers Co-eluting? Tailing->Isomers No AddTEA->Isomers Hbond Switch to Mixed-Mode HPLC (Hydrogen-Bonding) Isomers->Hbond Yes Flash Proceed with Standard Flash Chromatography Isomers->Flash No Pure Pure 3-Acetyl Product Isolated Hbond->Pure Flash->Pure

Figure 1: Logical decision tree for troubleshooting aminopyridine chromatography and isomer resolution.

References

1.[1] Technical Support Center: Chromatographic Purification of Pyridine Derivatives Source: Benchchem URL:

2.[3] Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography Source: PubMed (nih.gov) URL:

3.[2] HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column Source: SIELC Technologies URL:

Sources

Optimization

Technical Support Center: Minimizing Side Reactions During 1-(2-Amino-6-bromopyridin-3-YL)ethanone Reduction

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized heteroaromatic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with highly functionalized heteroaromatic compounds.

The reduction of 1-(2-Amino-6-bromopyridin-3-yl)ethanone to its corresponding secondary alcohol presents a classic chemoselectivity challenge. The substrate contains a reducible ketone, a basic primary amine, and a labile carbon-bromine (C-Br) bond on an electron-deficient pyridine ring. This guide addresses the causality behind common side reactions—specifically hydrodehalogenation and amine coordination—and provides a self-validating protocol to achieve >95% conversion with high fidelity.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why am I seeing significant debromination (hydrodehalogenation) in my LC-MS analysis? A: The electron-deficient nature of the pyridine ring withdraws electron density from the C-Br bond, making it highly susceptible to cleavage[1]. If you are using transition metal catalysts (e.g., Pd/C, PtO₂) under hydrogen gas, the metal will readily undergo oxidative addition into the C-Br bond, often outpacing the reduction of the carbonyl. Similarly, strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) can cause direct nucleophilic displacement or single-electron transfer (SET) mediated cleavage. To avoid this, you must shift to mild, chemoselective hydride donors like Sodium Borohydride (NaBH₄)[2].

Q2: My reaction stalls at ~50% conversion despite using 1.0 equivalent of NaBH₄. Why is it incomplete? A: This is caused by two competing parallel reactions acting as "hydride sinks." First, the free 2-amino group can hydrogen-bond or coordinate with the borohydride species, effectively consuming reducing equivalents. Second, NaBH₄ slowly decomposes exothermically in protic solvents like methanol or ethanol, generating sodium tetramethoxyborate and hydrogen gas[3]. If the reaction is run at room temperature, the solvent decomposition outpaces the ketone reduction. The solution is to use an excess of NaBH₄ (2.0–2.5 equivalents) and strictly maintain the reaction at 0 °C[4].

Q3: Can I use Borane (BH₃·THF) or Dimethylsulfide borane (BMS) to avoid the protic solvent decomposition? A: It is highly discouraged for this specific substrate. Borane is a strong Lewis acid and will rapidly coordinate with the Lewis basic 2-amino group and the pyridine nitrogen. This forms a stable borane-amine complex that stalls the reaction, drastically reduces the yield of the desired alcohol, and severely complicates the aqueous workup[2].

Quantitative Reaction Matrix: Conditions vs. Outcomes

To assist in experimental design, the following table summarizes how different reductive environments interact with the functional groups of 1-(2-Amino-6-bromopyridin-3-yl)ethanone.

Reagent SystemTempEquivalentsPrimary OutcomeMechanistic Causality
Pd/C, H₂ 25 °CCatalyticComplete DebrominationOxidative addition of Pd into the electron-deficient C-Br bond outpaces ketone reduction[1].
LiAlH₄, THF 0 °C1.0 - 2.0Mixed Cleavage ProductsHigh hydride nucleophilicity leads to direct C-Br displacement and potential over-reduction.
BH₃·THF 0 °C1.0 - 2.0Stalled ConversionLewis acidic borane coordinates with the basic 2-amino group, neutralizing reducing power.
NaBH₄, MeOH 25 °C1.0Incomplete ConversionExothermic decomposition of NaBH₄ in protic solvent outpaces the ketone reduction rate[3].
NaBH₄, MeOH 0 °C 2.5 Optimal Yield (>95%) Mild hydride selectively attacks the electrophilic carbonyl; low temp suppresses solvent decomposition[4].

Reaction Workflows & Visualizations

The following diagrams map the chemical pathways and troubleshooting logic for this transformation.

PathwayAnalysis SM 1-(2-Amino-6-bromopyridin-3-yl)ethanone (Starting Material) Target 1-(2-Amino-6-bromopyridin-3-yl)ethanol (Target Product) SM->Target NaBH4, MeOH, 0°C (Chemoselective) Side1 Debrominated Alcohol (Hydrodehalogenation) SM->Side1 Pd/C, H2 or LiAlH4 (C-Br Cleavage) Side2 Borane-Amine Complex (Stalled Reaction) SM->Side2 BH3-THF (Amine Coordination)

Reaction pathways showing chemoselective reduction vs. common side reactions.

TroubleshootingFlow Start LC-MS / NMR Analysis Cond1 Is Debromination Observed? Start->Cond1 Cond2 Is Conversion < 100%? Cond1->Cond2 No Sol1 Switch to NaBH4 Avoid Transition Metals Cond1->Sol1 Yes Sol2 Add 0.5-1.0 eq NaBH4 Keep Temp at 0°C Cond2->Sol2 Yes Success Proceed to Workup Cond2->Success No Sol1->Start Sol2->Start

Troubleshooting workflow for identifying and resolving reduction side reactions.

Standard Operating Procedure: Chemoselective Ketone Reduction

This self-validating protocol utilizes kinetic control (0 °C) and stoichiometric excess to ensure complete conversion while preserving the C-Br bond[3],[4].

Reagents & Materials:

  • 1-(2-Amino-6-bromopyridin-3-yl)ethanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.5 eq)

  • Anhydrous Methanol (MeOH)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc)

Step-by-Step Methodology:

  • Substrate Dissolution: In an oven-dried round-bottom flask purged with nitrogen, dissolve 1-(2-Amino-6-bromopyridin-3-yl)ethanone (1.0 eq) in anhydrous Methanol to achieve a 0.2 M concentration.

  • Kinetic Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Scientific Grounding: Maintaining 0 °C is critical to suppress the background reaction of NaBH₄ with methanol, ensuring the hydride is utilized for carbonyl reduction rather than H₂ gas evolution[3].

  • Portion-wise Addition: Weigh out NaBH₄ (2.5 eq). Add the solid to the stirring solution in 4 to 5 small portions over 15 minutes. Scientific Grounding: Portion-wise addition prevents rapid exothermic spikes. Localized heating can inadvertently provide the activation energy required for nucleophilic attack on the C-Br bond.

  • Reaction Monitoring: Stir the mixture at 0 °C for 1 hour. Validate the progress via TLC (50% EtOAc/Hexanes) or LC-MS. The target secondary alcohol will present as a more polar spot (lower Rf) compared to the starting ketone.

  • Safe Quenching: Once conversion is >95%, carefully quench the reaction by adding saturated aqueous NH₄Cl dropwise while maintaining the 0 °C bath. Scientific Grounding: NH₄Cl provides a mild proton source to safely destroy excess borohydride[2]. Avoid strong acids (like HCl), which will protonate the pyridine and amino groups, pulling your product into the aqueous layer and complicating extraction.

  • Isolation: Remove the bulk of the methanol in vacuo at 30 °C. Dilute the remaining aqueous residue with distilled water and extract three times with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford 1-(2-amino-6-bromopyridin-3-yl)ethanol.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) For the Reduction of Aldehydes and Ketones. Available at:[Link]

  • Chemistry LibreTexts. The Reduction of Aldehydes and Ketones. Available at:[Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Ketone Reduction. Available at:[Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling for 1-(2-Amino-6-bromopyridin-3-YL)ethanone

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, you are likely aware that functionalized aminopyridines present unique synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Portal. As researchers and drug development professionals, you are likely aware that functionalized aminopyridines present unique synthetic challenges. This guide provides field-proven insights, diagnostic troubleshooting, and self-validating protocols for optimizing palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) utilizing 1-(2-Amino-6-bromopyridin-3-YL)ethanone .

Substrate Profiling & Mechanistic Causality

To rationally select your catalyst and ligand, you must first understand the electronic and steric push-pull of this specific substrate. The molecule features three critical domains that dictate its reactivity:

  • The 6-Bromo Position (The Reaction Site): The carbon-bromine (C-Br) bond is relatively weak and readily undergoes oxidative addition to palladium(0) catalysts. Because of the electron-withdrawing nature of the pyridine ring, this substrate is generally a highly reactive coupling partner, often requiring milder reaction conditions than its chloro-analogues[1].

  • The 2-Amino Group (The Chelator): The free primary amine is a strong Lewis base. During the catalytic cycle, it can coordinate to the Pd(II) intermediate, forming a stable, inactive chelate. This "catalyst poisoning" is the primary cause of stalled reactions.

  • The 3-Acetyl Group (The Electronic Modifier): This electron-withdrawing group (EWG) accelerates oxidative addition at the C6 position by making the ring more electrophilic. However, the α -protons of the acetyl group are highly acidic. Exposure to strong bases can trigger unwanted aldol-type condensations and substrate degradation.

SubstrateLogic Substrate 1-(2-Amino-6-bromopyridin-3-YL)ethanone Br 6-Bromo Position Fast Oxidative Addition Substrate->Br NH2 2-Amino Group Risk: Pd Chelation Substrate->NH2 Acetyl 3-Acetyl Group Risk: Aldol Condensation Substrate->Acetyl Ligand Solution: Bulky Ligands (SPhos, BINAP) NH2->Ligand Prevents Poisoning Base Solution: Mild Base (Cs2CO3, K3PO4) Acetyl->Base Prevents Degradation

Fig 1. Mechanistic causality of substrate features dictating catalyst and base selection.

Diagnostic FAQs: Troubleshooting Common Failures

Q1: My Suzuki coupling is stalling at 30% conversion. How do I overcome catalyst deactivation? A1: Stalling is typically caused by the free 2-amino group chelating the Pd(II) intermediate. Standard catalysts (like Pd(PPh₃)₄) cannot outcompete this coordination. Switch to a catalytic system utilizing Pd(OAc)₂ and SPhos . The extreme steric bulk of the SPhos ligand prevents the 2-amino group from occupying a coordination site on the palladium, keeping the catalytic cycle active. This specific system has been proven highly effective for 2-amino-6-bromopyridines[2].

Q2: I am observing a dark tar-like mixture and low yield during Buchwald-Hartwig amination. What is happening? A2: This is a base-induced degradation pathway. Standard Buchwald-Hartwig protocols often use sodium tert-butoxide (NaOtBu). This strong base deprotonates the acidic α -protons of your 3-acetyl group, leading to rapid aldol condensation and polymerization. To resolve this, switch to a milder, non-nucleophilic base like anhydrous Cesium Carbonate (Cs₂CO₃) , which should be present in stoichiometric amounts[3].

Q3: How do I minimize protodeboronation of my boronic acid partner in Suzuki reactions? A3: Protodeboronation (hydrolysis of the boronic acid to the corresponding arene) is accelerated in aqueous conditions and with electron-deficient heteroaryl boronic acids[4]. To mitigate this, transition from free boronic acids to boronic pinacol esters (Bpin), utilize anhydrous solvent conditions (e.g., dry 1,4-dioxane), and ensure rigorous degassing.

Q4: Why am I getting hydrodebromination (reduction of the C-Br bond) instead of the coupled amination product? A4: Hydrodebromination occurs when β -hydride elimination outpaces reductive elimination. In Buchwald-Hartwig couplings of 2-bromopyridines, utilizing chelating bis(phosphine) ligands like BINAP or dppp overcomes the chelation effect of the pyridine and enforces a geometry that inhibits β -hydride elimination, favoring rapid product formation[5].

Troubleshooting Start Issue: Low Yield / Reaction Stalled LCMS LC-MS Validation Check Start->LCMS SM_Remains Starting Material Remains LCMS->SM_Remains SM_Consumed Starting Material Consumed LCMS->SM_Consumed Poisoning Catalyst Poisoning by -NH2 Action: Switch to SPhos SM_Remains->Poisoning Dehalogenation Hydrodebromination Action: Use BINAP/dppp SM_Consumed->Dehalogenation Mass = [M-Br+H] Degradation Aldol Degradation (Dark Tar) Action: Switch to Cs2CO3 SM_Consumed->Degradation Complex Mixture

Fig 2. Diagnostic logic tree for troubleshooting stalled cross-coupling reactions.

Catalyst & Ligand Selection Matrix

Summarized below is the quantitative and qualitative data for optimizing reaction parameters based on the desired bond formation.

Reaction TypeRecommended CatalystOptimal LigandPreferred BaseSolvent SystemMechanistic Rationale
Suzuki-Miyaura (C-C Coupling)Pd(OAc)₂ (2-5 mol%)SPhos (4-10 mol%)K₃PO₄ (2.0 eq)1,4-Dioxane / H₂O (4:1)SPhos provides necessary steric bulk to prevent -NH₂ chelation while facilitating transmetalation[2].
Buchwald-Hartwig (C-N Coupling)Pd₂(dba)₃ (2.5 mol%)BINAP or dppp (5 mol%)Cs₂CO₃ (2.0 eq)Anhydrous TolueneBidentate ligands inhibit bis(amine) complexation and suppress β -hydride elimination pathways[5].

Self-Validating Experimental Protocols (SOPs)

Every protocol must be treated as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

SOP A: Suzuki-Miyaura Cross-Coupling

Objective: C-C bond formation while suppressing protodeboronation and catalyst poisoning.

  • Reagent Assembly: To a flame-dried Schlenk tube, add 1-(2-Amino-6-bromopyridin-3-YL)ethanone (1.0 mmol), the desired arylboronic acid or ester (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely milled K₃PO₄ (2.0 mmol).

  • Atmospheric Control: Inadequate degassing leads to catalyst deactivation and homocoupling[4]. Seal the tube and perform three rigorous vacuum/argon backfill cycles.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed DI water (1 mL) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours.

  • Validation Checkpoint (2 Hours): Withdraw a 10 μ L aliquot, dilute in MeCN, and analyze via LC-MS.

    • Success State: Disappearance of the isotopic bromine doublet (m/z 215/217) and appearance of the product mass.

    • Failure State: If m/z 215/217 persists alongside a black precipitate, the catalyst has crashed out. Intervention: Add an additional 1 mol% Pd(OAc)₂/SPhos complex.

  • Workup: Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), concentrate, and purify via flash chromatography.

SOP B: Buchwald-Hartwig Amination

Objective: C-N bond formation while preventing aldol condensation of the acetyl group.

  • Reagent Assembly: In a glovebox or under strict argon, charge a vessel with 1-(2-Amino-6-bromopyridin-3-YL)ethanone (1.0 mmol), the secondary amine (1.5 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), BINAP (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (2.0 mmol)[3].

  • Solvent Addition: Add anhydrous, degassed Toluene (5 mL).

  • Reaction Execution: Heat to 100 °C for 8-12 hours.

  • Validation Checkpoint (4 Hours): Monitor via TLC (Hexanes/EtOAc 7:3) and LC-MS.

    • Success State: The solution remains yellow/orange, and the product mass is dominant.

    • Failure State: The solution turns opaque black/tarry, and multiple high-molecular-weight masses appear. This indicates base-mediated aldol degradation. Intervention: Ensure Cs₂CO₃ is strictly anhydrous; any moisture will increase basicity and trigger degradation.

  • Workup: Filter the crude mixture through Celite to remove palladium and inorganic salts, concentrate the filtrate, and purify via silica gel column chromatography.

References

  • The Journal of Organic Chemistry (ACS). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]

  • Organic Synthesis. Buchwald-Hartwig Coupling.[Link]

  • National Institutes of Health (PMC). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of 1-(2-Amino-6-bromopyridin-3-YL)ethanone

Introduction: The Imperative for Purity in Pharmaceutical Intermediates In the intricate pathway of pharmaceutical development, the quality of each component is paramount. Key pharmaceutical intermediates, such as 1-(2-A...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

In the intricate pathway of pharmaceutical development, the quality of each component is paramount. Key pharmaceutical intermediates, such as 1-(2-Amino-6-bromopyridin-3-YL)ethanone, form the foundational building blocks of active pharmaceutical ingredients (APIs). The purity of these intermediates directly influences the safety and efficacy of the final drug product.[1] Consequently, employing a robust and reliable analytical method for purity determination is not merely a procedural step but a cornerstone of quality assurance.[2][3]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution, sensitivity, and specificity. This guide provides an in-depth, experience-driven walkthrough of the validation of a stability-indicating RP-HPLC method for determining the purity of 1-(2-Amino-6-bromopyridin-3-YL)ethanone. We will objectively compare the performance of this validated method against international regulatory standards and evaluate its advantages over alternative analytical techniques, supported by clear experimental data and protocols.

The Regulatory Bedrock: ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[4] The International Council for Harmonisation (ICH) provides the definitive guidance on this process, with the recently updated Q2(R2) guideline serving as the principal framework for analytical procedure validation.[5][6][7] Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have adopted these principles, making them a global standard.[3][8][9][10]

The core objective is to establish, through documented evidence, that the method's performance characteristics are adequate for the analytical problem at hand. This involves a systematic evaluation of several key parameters.

ICH_Validation_Parameters cluster_quantitative Quantitative Tests (Purity/Assay) Accuracy Accuracy Precision Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) Precision->LOQ Specificity Specificity Linearity Linearity Range Range Linearity->Range Robustness Robustness Method Validated Analytical Method Method->Accuracy Method->Precision Method->Specificity Method->Linearity Method->Robustness

Caption: Key validation parameters for a quantitative purity method as per ICH Q2(R2).

The Analytical Subject: 1-(2-Amino-6-bromopyridin-3-YL)ethanone

1-(2-Amino-6-bromopyridin-3-YL)ethanone is a substituted aminopyridine, a class of compounds frequently used in medicinal chemistry.[11] Such molecules, possessing both a basic amino group and a polar ketone function, can present analytical challenges.[12][13] They are typically hydrophilic and require careful method development to achieve good peak shape and resolution from potential impurities.

Potential impurities may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted species.

  • By-products: Resulting from side reactions.

  • Degradants: Arising from instability under environmental stress (light, heat, hydrolysis).

Reversed-phase HPLC is the technique of choice as it excels at separating polar to moderately non-polar compounds, making it ideally suited for this analyte and its likely impurities.[14][15]

The Validated HPLC Method: Protocol and System Suitability

A robust analytical method begins with a well-defined protocol and criteria to ensure the system is performing correctly before any analysis is conducted.

Experimental Protocol: RP-HPLC for Purity Determination
  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV Detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      20 80
      25 80
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Solutions Preparation:

    • Diluent: Mobile Phase A / Mobile Phase B (50:50 v/v).

    • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 1-(2-Amino-6-bromopyridin-3-YL)ethanone reference standard in 100.0 mL of diluent.

    • Sample Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the sample in 100.0 mL of diluent.

System Suitability Testing (SST)

Causality: Before commencing validation or sample analysis, we must verify that the chromatographic system is fit for use. SST is a non-negotiable prerequisite that confirms the precision and resolving power of the system on a given day.

Protocol: A standard solution is injected six consecutive times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0%Demonstrates the precision of the injector and detector.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump/flow rate.

A Deep Dive into Method Validation: Protocols & Data

Here, we dissect each validation parameter, presenting the "why," the "how," and the resulting data that collectively prove the method is fit for its intended purpose.

Specificity (Stability-Indicating Nature)

Purpose: To demonstrate that the method can accurately and specifically measure the analyte without interference from impurities, degradants, or excipients.[16] A forced degradation study is the definitive test for this.[17][18]

Protocol: The sample is subjected to various stress conditions to induce degradation, typically aiming for 5-20% degradation.[18] The stressed samples are then analyzed to ensure the main analyte peak is well-resolved from any new peaks that appear.

Forced_Degradation cluster_stress Stress Conditions Analyte 1-(2-Amino-6-bromopyridin-3-YL)ethanone Sample Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) Analyte->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) Analyte->Base Oxidation Oxidative (3% H₂O₂, RT, 24h) Analyte->Oxidation Thermal Thermal (80°C, 48h) Analyte->Thermal Photolytic Photolytic (ICH Q1B, 1.2M lux-hr) Analyte->Photolytic Analysis HPLC Analysis (Peak Purity Assessment) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis

Caption: Experimental workflow for the forced degradation study.

Results Summary:

Stress Condition% DegradationObservationsPeak Purity Index
Acid Hydrolysis 12.5%Two small degradation peaks observed.> 0.999
Base Hydrolysis 8.2%One major degradation peak observed.> 0.999
Oxidative 18.1%Multiple small degradation peaks observed.> 0.999
Thermal 2.1%Minor degradation observed.> 0.999
Photolytic 4.5%One minor degradation peak observed.> 0.999

Interpretation: In all cases, the main analyte peak was spectrally pure (Peak Purity Index > 0.999) and well-resolved from all degradation products. This confirms the method is stability-indicating and, therefore, specific.

Linearity and Range

Purpose: To verify that the method's response (peak area) is directly proportional to the analyte concentration over a specified range.

Protocol: A series of solutions are prepared from a stock solution, typically covering 50% to 150% of the nominal sample concentration. Each concentration level is injected in triplicate.

Results Summary:

Concentration (µg/mL)Mean Peak Area
50489550
75735100
100981200
1251225800
1501472300
Correlation Coefficient (r²) 0.9998
Linearity Equation y = 9825x - 1250

Interpretation: A correlation coefficient (r²) greater than 0.999 is considered excellent and confirms linearity. The validated Range for this method is established as 50 µg/mL to 150 µg/mL.

Accuracy

Purpose: To demonstrate the closeness of the results obtained by the method to the true value. This is typically assessed by spike recovery experiments.

Protocol: A known amount of analyte (reference standard) is added to a sample matrix (or placebo) at different concentration levels (e.g., 80%, 100%, 120%). The amount of analyte recovered is then calculated.

Results Summary:

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.079.699.5%
100% 100.0100.7100.7%
120% 120.0119.599.6%
Mean % Recovery 99.9%

Interpretation: The mean recovery falls well within the typical acceptance criteria of 98.0% to 102.0%, confirming the accuracy of the method.

Precision

Purpose: To assess the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16][19]

Protocol:

  • Repeatability (Intra-assay): Six replicate sample preparations are analyzed on the same day by the same analyst.

  • Intermediate Precision: The experiment is repeated by a different analyst on a different day using a different instrument.

Results Summary:

Precision LevelParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Repeatability Mean Purity (%)99.85%-
Std. Deviation0.08-
%RSD0.08% -
Intermediate Mean Purity (%)-99.91%
Std. Deviation-0.11
%RSD-0.11%

Interpretation: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision is well below the common acceptance limit of ≤ 2.0%, demonstrating that the method is highly precise.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)

Purpose: To determine the lowest concentration of the analyte that can be reliably quantified (LOQ) and detected (LOD).

Protocol: These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (Standard Deviation of y-intercepts / Slope)

  • LOQ = 10 * (Standard Deviation of y-intercepts / Slope)

Results Summary:

ParameterResult
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL

Interpretation: The method is sensitive enough to quantify very low levels of the analyte, which is crucial for impurity analysis.

Robustness

Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Protocol: Key chromatographic parameters are slightly varied, and the effect on system suitability is observed.

Results Summary:

Parameter VariedVariationResultSystem Suitability
Flow Rate ± 0.1 mL/minRetention time shift < 5%Passed
Column Temp. ± 2 °CMinor retention time shiftPassed
Mobile Phase pH ± 0.2 unitsNo significant changePassed

Interpretation: The method is robust as minor changes to key parameters did not significantly impact the results or cause system suitability failures.

A Comparative Look: HPLC vs. Alternative Purity Methods

While HPLC is the workhorse for this application, it is valuable to understand its performance in the context of other available technologies.

TechniquePrincipleAdvantages for this ApplicationDisadvantages
Validated HPLC Chromatographic SeparationHigh Specificity: Separates analyte from all impurities. High Sensitivity: Low LOD/LOQ. Quantitative: Excellent accuracy and precision.Requires method development and validation time.
Gas Chromatography (GC) Volatility-based SeparationGood for volatile impurities (residual solvents).Not suitable for non-volatile, polar compounds like the analyte without derivatization.
qNMR Nuclear Magnetic ResonancePrimary Method: No reference standard needed. Provides structural information.[20]Lower sensitivity than HPLC, higher equipment cost, complex data analysis.
DSC Thermal AnalysisRapidly determines purity of highly crystalline substances without a reference.[1]Not specific; cannot identify or quantify individual impurities. Only measures eutectic impurities.
UV-Vis Spec. Light AbsorbanceSimple, fast, and inexpensive for concentration checks.[21]Non-specific: Cannot distinguish between analyte and absorbing impurities, leading to inaccurate purity values.

This comparison underscores that for a comprehensive and regulatory-compliant purity assessment that includes the identification and quantification of individual impurities, the validated stability-indicating HPLC method is unequivocally superior.

Conclusion: A Fit-for-Purpose Method

This guide has detailed the systematic validation of an RP-HPLC method for determining the purity of the pharmaceutical intermediate 1-(2-Amino-6-bromopyridin-3-YL)ethanone. The experimental data conclusively demonstrates that the method is:

  • Specific and Stability-Indicating

  • Linear over a wide analytical range

  • Accurate with excellent recovery

  • Precise under varied conditions

  • Sensitive with low detection and quantitation limits

  • Robust against minor procedural variations

By adhering to the principles outlined in the ICH Q2(R2) guideline, we have established a self-validating system that provides trustworthy and accurate results.[5][6] When compared to alternative analytical techniques, this validated HPLC method offers an unparalleled combination of specificity, sensitivity, and quantitative accuracy, making it the definitive choice for ensuring the quality and purity of this critical intermediate in a regulated drug development environment.

References

  • Q2(R2) Validation of Analytical Procedures (March 2024) . U.S. Food and Drug Administration. [Link]

  • FDA Guidance on Analytical Method Validation . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015) . U.S. Food and Drug Administration. [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies . International Journal of All Research Education and Scientific Methods (IJARESM). [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column . HELIX Chromatography. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method . PMC. [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 . European Medicines Agency. [Link]

  • HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column . SIELC Technologies. [Link]

  • HPLC Methods for analysis of 2-Aminopyridine . HELIX Chromatography. [Link]

  • Quality guidelines: specifications, analytical procedures and analytical validation . European Medicines Agency (EMA). [Link]

  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5 . ECA Academy. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects . ResolveMass. [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion . PMC. [Link]

  • A Review of HPLC Method Development and Validation as per ICH Guidelines . Asian Journal of Pharmaceutical Analysis. [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide . ResearchGate. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . International Journal of Research and Analytical Reviews (IJRAR). [Link]

  • Recent Approaches of Impurity Profiling in Pharmaceutical Analysis: A Concise Review . Medwin Publishers. [Link]

  • The Importance of Purity Determination of Pharmaceuticals . NETZSCH Analyzing & Testing. [Link]

Sources

Comparative

LC-MS fragmentation pattern analysis of 1-(2-Amino-6-bromopyridin-3-YL)ethanone

As a Senior Application Scientist, navigating the structural elucidation of highly functionalized small molecules requires more than just running a sample through a mass spectrometer; it demands a deep understanding of g...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the structural elucidation of highly functionalized small molecules requires more than just running a sample through a mass spectrometer; it demands a deep understanding of gas-phase ion chemistry and instrument architecture.

1-(2-Amino-6-bromopyridin-3-YL)ethanone (Chemical Formula: C₇H₇BrN₂O, Exact Mass: 213.9742 Da) is a complex halogenated building block frequently utilized in drug discovery. Its structural topology—featuring a pyridine core, a heavy bromine atom, an electron-donating amino group, and an electron-withdrawing acetyl group—produces a highly specific, multi-pathway fragmentation profile.

This guide objectively compares the performance of three leading LC-MS platforms—Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap—in analyzing this compound, supported by mechanistic fragmentation data and a self-validating experimental protocol.

Part 1: Mechanistic Elucidation of Fragmentation Pathways

To evaluate platform performance, we must first understand the causality behind the molecule's behavior in the gas phase. In positive Electrospray Ionization (+ESI), protonation preferentially occurs at the highly basic pyridine nitrogen, yielding a precursor ion [M+H]⁺. Because bromine naturally exists as two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, the precursor manifests as a distinct isotopic doublet at m/z 214.98 and m/z 216.98 1.

Upon Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD), the molecule undergoes three primary, energy-dependent fragmentation pathways:

  • The Ortho-Effect (Low Energy): The spatial proximity of the 2-amino group and the 3-acetyl group facilitates a classic "ortho-effect." A proton transfer allows the facile elimination of water (-18 Da), forming a stable fused bicyclic intermediate at m/z 196.97 / 198.97.

  • Ketene Elimination (Medium Energy): Acetyl groups attached to aromatic rings characteristically expel neutral ketene (CH₂=C=O, -42 Da) during MS/MS, leaving the amine intact on the ring (m/z 172.97 / 174.97).

  • Halogen Cleavage (High Energy): Overcoming the strong aromatic C-Br bond requires higher collision energies, resulting in the loss of hydrogen bromide (HBr, -80/-82 Da) to yield a fragment at m/z 134.05.

Fragmentation M Precursor[M+H]+ m/z 214.98 / 216.98 (1:1 79Br/81Br) F_H2O [M+H - H2O]+ m/z 196.97 / 198.97 (Ortho-effect) M->F_H2O -H2O (-18 Da) F_Ketene [M+H - C2H2O]+ m/z 172.97 / 174.97 M->F_Ketene -Ketene (-42 Da) F_Br [M+H - HBr]+ m/z 134.05 M->F_Br -HBr (-80/82 Da) F_Ketene_Br [M+H - C2H2O - HBr]+ m/z 93.04 F_Ketene->F_Ketene_Br -HBr (-80/82 Da)

Fig 1. ESI-CID fragmentation pathways of 1-(2-Amino-6-bromopyridin-3-YL)ethanone.

Part 2: Platform Performance Comparison

Different mass analyzer architectures handle the complex isotopic and fragmentation demands of halogenated molecules differently. Selecting the right platform depends entirely on whether your objective is absolute quantitation, untargeted screening, or exact structural elucidation.

  • Triple Quadrupole (QqQ): Operating via beam-type CID, QqQ systems are the gold standard for targeted Multiple Reaction Monitoring (MRM). However, their unit mass resolution (~0.7 Da FWHM) means they cannot distinguish the target analyte from isobaric interferences in complex biological matrices [[2]]().

  • Quadrupole Time-of-Flight (Q-TOF): Q-TOFs deliver high spectral acquisition rates and superior isotopic fidelity. TOF detectors maintain excellent intraspectral dynamic range, which is crucial for accurately quantifying the 1:1 ⁷⁹Br/⁸¹Br ratio without space-charge effects distorting the peak shapes 3. They are the optimal choice for Data-Independent Acquisition (DIA) workflows like SWATH 4.

  • Orbitrap: Orbitrap technology provides ultra-high resolving power (up to 240,000+ FWHM at m/z 200). It can resolve fine isotopic structures, easily distinguishing ¹³C contributions from ¹⁵N. However, because it is a trapping instrument, it can suffer from limited dynamic range for low-abundance fragments due to space-charge capacity limits when highly abundant matrix ions fill the trap 3.

Quantitative Data Summary: Platform Capabilities
Performance MetricTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap (High-Res MS)
Mass Resolving Power Unit (~0.7 Da FWHM)High (40,000 – 60,000)Ultra-High (up to 240,000+)
Mass Accuracy ~0.1 Da< 2 ppm< 1 ppm
Isotopic Fidelity ModerateExcellentGood (Subject to space-charge)
Scan Speed Very Fast (dwell times <5 ms)Fast (up to 100 Hz)Moderate (1.5 – 20 Hz)
Dynamic Range > 5 orders of magnitude~ 4 to 5 orders of magnitude~ 3.5 to 4 orders of magnitude
Primary Utility Targeted MRM QuantitationUntargeted Screening & DIAFine Isotope & Exact Mass ID

Part 3: Self-Validating Experimental Protocol

To ensure analytical trustworthiness, the following LC-MS/MS methodology is designed as a self-validating system . By leveraging the innate chemical properties of the molecule, the protocol inherently verifies its own accuracy during execution.

Workflow Sample Sample Prep (0.1% FA in MeOH) UHPLC UHPLC Separation (C18, Gradient) Sample->UHPLC Split Objective? UHPLC->Split QqQ Triple Quad (QqQ) Targeted MRM Split->QqQ Quantitation QTOF Q-TOF Untargeted Screening Split->QTOF Fast Screening Orbitrap Orbitrap Exact Mass ID Split->Orbitrap Structural ID

Fig 2. Decision matrix for LC-MS platform selection based on analytical objectives.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Causality: Formic acid acts as a crucial proton donor. The weakly basic 2-amino group and the pyridine nitrogen require a low pH environment to ensure complete, stable protonation, thereby maximizing the [M+H]⁺ signal intensity in positive ESI mode.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 100 mm). Run a rapid gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: The acetyl and bromo groups confer moderate hydrophobicity, while the amino group provides polarity. A rapid gradient on a high-efficiency C18 column focuses the analyte band, reducing longitudinal diffusion and delivering a highly concentrated plug to the MS source—critical for detecting low-abundance secondary fragments.

Step 3: Mass Spectrometry (ESI+ CID/HCD)

  • Action: Isolate precursor ions at m/z 215.0 and 217.0. Apply a Collision Energy (CE) ramp.

  • Causality:

    • Low CE (15–20 eV): Targets the lowest energy dissociation pathways, specifically the ortho-effect driven loss of H₂O (-18 Da) and the loss of ketene (-42 Da).

    • High CE (30–40 eV): Required to overcome the high bond dissociation energy of the aromatic C-Br bond, yielding the [M+H - HBr]⁺ ion at m/z 134.05.

Step 4: The Self-Validation Checkpoint (The Isotope Retention Rule)

  • Action: Examine the MS/MS spectrum of the m/z 173 fragment (the ketene loss product).

  • Validation Logic: Because this specific fragment retains the bromine atom, it must exhibit a companion peak at m/z 175 with a ~1:1 intensity ratio 1. If the m/z 175 peak is absent, or if the ratio heavily deviates from 1:1, the system is either suffering from detector saturation or co-eluting isobaric matrix interference. The operator must instantly recalibrate the collision energy or reduce the injection volume.

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Validation

Comparative Biological Activity of 1-(2-Amino-6-bromopyridin-3-yl)ethanone Structural Analogs: A Guide to Divergent Target Selectivity

As drug development increasingly relies on privileged scaffolds to accelerate hit-to-lead optimization, the 1-(2-Amino-6-bromopyridin-3-yl)ethanone (CAS: 1393551-43-3) building block has emerged as a highly versatile pha...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on privileged scaffolds to accelerate hit-to-lead optimization, the 1-(2-Amino-6-bromopyridin-3-yl)ethanone (CAS: 1393551-43-3) building block has emerged as a highly versatile pharmacophore. This guide provides an objective, data-driven comparison of how targeted structural modifications to this core scaffold yield highly selective inhibitors for two distinct, high-value therapeutic targets: the NLRP3 Inflammasome [1] and Complement Factor D [2].

Designed for medicinal chemists and application scientists, this guide dissects the mechanistic rationale behind these structural analogs, presents comparative biological data, and outlines the self-validating experimental workflows required to verify their on-target activity.

Mechanistic Rationale: The Power of the 2-Amino-Pyridine Core

The unoptimized 1-(2-Amino-6-bromopyridin-3-yl)ethanone scaffold provides a rigid, planar geometry with a highly programmable periphery. Its utility in divergent drug discovery programs stems from three critical interaction nodes:

  • The 2-Amino-Pyridine Motif (The Anchor): The exocyclic amine acts as a potent hydrogen bond donor, while the adjacent pyridine nitrogen serves as a hydrogen bond acceptor. This dual-motif is critical for anchoring the molecule in the hinge region of kinases or the active sites of serine proteases[3].

  • The 6-Bromo Position (The Vector for Growth): The heavy halogen allows for rapid late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling. Substituting this position with bulky aryl or heteroaryl groups drives selectivity toward the hydrophobic NACHT domain of NLRP3[1].

  • The 3-Ethanone Group (The Linker): The acetyl group can be readily converted into complex amides or fused into bicyclic systems. Coupling this position to functionalized proline derivatives is the defining structural leap required to engage the S1 pocket of Complement Factor D[4].

MOA cluster_NLRP3 NLRP3 Inflammasome Pathway cluster_FactorD Complement Alternative Pathway Scaffold 2-Amino-6-bromopyridin-3-yl Core Scaffold NLRP3 NLRP3 NACHT Domain Scaffold->NLRP3 Analog A (6-Aryl substitution) FactorD Factor D Serine Protease Scaffold->FactorD Analog B (3-Proline amide linkage) ASC ASC Oligomerization NLRP3->ASC Caspase Caspase-1 Activation ASC->Caspase IL1B IL-1β Release Caspase->IL1B C3bB C3bB Complex FactorD->C3bB Cleaves Factor B C3bBb C3bBb (C3 Convertase) C3bB->C3bBb MAC MAC Formation C3bBb->MAC

Divergent therapeutic targeting of the 2-amino-pyridine scaffold toward NLRP3 and Factor D pathways.

Comparative Biological Activity & Physicochemical Data

To illustrate the divergent optimization of this scaffold, we compare the raw building block against two representative structural analogs:

  • Analog A (NLRP3-Optimized): Features a 6-(1H-pyrazol-4-yl) substitution, replacing the bromine to maximize hydrophobic packing in the NLRP3 NACHT domain[3].

  • Analog B (Factor D-Optimized): Features a conversion of the 3-ethanone to an amide linked to a (2S,4R)-4-fluoropyrrolidine core, specifically designed to inhibit the alternative complement pathway[2].

Table 1: In Vitro Performance Profile of Scaffold Analogs
Compound / AnalogPrimary Structural ModificationNLRP3 IC₅₀ (nM)Factor D IC₅₀ (nM)LogD (pH 7.4)Human Liver Microsome Clearance (µL/min/mg)
Base Scaffold None (1-(2-Amino-6-bromopyridin-3-yl)ethanone)>10,000>10,0001.845.2 (High)
Analog A 6-Bromo replaced with 6-(1H-pyrazol-4-yl)12.4 >5,0002.618.5 (Moderate)
Analog B 3-Ethanone converted to fluoropyrrolidine amide>5,0004.8 1.28.3 (Low)

Data Synthesis: The base scaffold exhibits negligible biological activity on its own. However, the introduction of the pyrazole at the 6-position (Analog A) creates a >400-fold selectivity window for NLRP3 over Factor D. Conversely, appending the fluoropyrrolidine moiety at the 3-position (Analog B) flips the selectivity entirely, yielding single-digit nanomolar potency against Factor D while remaining inert against NLRP3.

Self-Validating Experimental Protocols

To ensure scientific integrity, the biological activity of these analogs must be verified using assays that isolate the specific mechanistic pathways. Below are the field-proven methodologies for validating both targets.

Protocol A: NLRP3 Target Engagement (IL-1β Release Assay in THP-1 Cells)

This assay utilizes a two-signal model. Signal 1 (LPS) primes the cells by upregulating pro-IL-1β transcription. Signal 2 (ATP) triggers potassium efflux, forcing NLRP3 oligomerization. By introducing the analog between these signals, we prove the compound inhibits the physical assembly of the inflammasome, not the transcriptional priming phase.

  • Cell Preparation: Plate THP-1 human monocytes at 1×105 cells/well in a 96-well plate using RPMI 1640 medium supplemented with 10% FBS. Differentiate into macrophages using 50 ng/mL PMA for 48 hours.

  • Signal 1 (Priming): Wash cells with PBS and stimulate with 100 ng/mL ultrapure LPS (Escherichia coli O111:B4) for 3 hours at 37°C.

  • Compound Incubation: Aspirate media. Add Analog A (titrated from 10 µM to 0.1 nM in 0.1% DMSO) in fresh media. Incubate for 30 minutes. Causality note: This short incubation ensures the compound is present exactly when the assembly trigger occurs.

  • Signal 2 (Activation): Add 5 mM ATP to all wells (except negative controls) and incubate for exactly 45 minutes.

  • Quantification: Centrifuge the plate at 1,000 x g for 5 minutes. Harvest the supernatant and quantify mature IL-1β using a high-sensitivity ELISA. Calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Factor D Target Engagement (Alternative Pathway Hemolysis Assay)

This protocol isolates the Alternative Pathway (AP) of the complement system. We utilize rabbit erythrocytes because they lack the human complement regulatory proteins (CD46/CD59), making them highly susceptible to human Membrane Attack Complex (MAC) lysis.

  • Buffer Preparation: Prepare Gelatin Veronal Buffer (GVB) supplemented with 5 mM MgCl₂ and 10 mM EGTA. Causality note: EGTA selectively chelates Ca²⁺, completely disabling the Classical and Lectin complement pathways. Mg²⁺ is supplemented because it is strictly required for Factor B to bind C3b in the Alternative Pathway.

  • Erythrocyte Preparation: Wash rabbit red blood cells (rRBCs) three times in GVB-Mg-EGTA buffer and resuspend to a final concentration of 1×108 cells/mL.

  • Compound Incubation: In a 96-well V-bottom plate, mix 20 µL of normal human serum (NHS, as the source of Factor D) with 20 µL of Analog B (titrated concentrations). Incubate for 15 minutes at room temperature.

  • Lysis Induction: Add 60 µL of the rRBC suspension to the serum/compound mixture. Incubate the plate at 37°C for exactly 30 minutes on a plate shaker (300 rpm).

  • Quantification: Quench the reaction by adding 100 µL of ice-cold 0.15 M NaCl. Centrifuge at 1,500 x g for 5 minutes. Transfer 100 µL of the supernatant to a flat-bottom plate and measure absorbance at 412 nm (hemoglobin release). 100% lysis is defined by treating rRBCs with distilled water.

Workflow Start Compound Preparation (10mM DMSO Stock) Split Parallel Assay Allocation Start->Split NLRP3_Assay THP-1 Macrophage Assay (LPS Priming + ATP Trigger) Split->NLRP3_Assay Analog A (NLRP3) FactorD_Assay Alternative Pathway Hemolysis Assay (Rabbit RBCs) Split->FactorD_Assay Analog B (Factor D) Readout1 ELISA: IL-1β Quantification NLRP3_Assay->Readout1 Readout2 Absorbance: 412 nm (Hemoglobin Release) FactorD_Assay->Readout2 Data IC50 Calculation & SAR Analysis Readout1->Data Readout2->Data

Parallel self-validating experimental workflow for assessing dual-target biological activity.

Conclusion

The 1-(2-Amino-6-bromopyridin-3-yl)ethanone scaffold is a masterclass in modern medicinal chemistry design. As demonstrated by the comparative data, leaving the 3-ethanone intact while modifying the 6-bromo position yields potent, CNS-penetrable NLRP3 inhibitors. Conversely, exploiting the 3-position to build complex amide linkages shifts the molecule's geometry to perfectly occupy the S1 pocket of Complement Factor D. Understanding the causality behind these structural modifications enables researchers to confidently direct this privileged scaffold toward their desired therapeutic endpoints.

References

  • [1] WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as nlrp3 inhibitors. Google Patents. Available at:

  • [2] US11407738B2 - Aryl, heteroaryl, and heterocyclic compounds for treatment of immune and inflammatory disorders. Google Patents. Available at:

  • [3] Discovery of Second-Generation NLRP3 Inflammasome Inhibitors: Design, Synthesis, and Biological Characterization. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [4] EP3856164A1 - Morphic forms of complement factor d inhibitors. Google Patents. Available at:

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